REACTION_CXSMILES
|
B#B.O1CCCC1.[Cl:8][C:9]1[C:21]([O:22][CH3:23])=[C:20]([O:24][CH3:25])[CH:19]=[CH:18][C:10]=1[CH2:11][CH2:12][NH:13][C:14](=O)[CH2:15][CH3:16]>CO>[CH2:14]([NH:13][CH2:12][CH2:11][C:10]1[CH:18]=[CH:19][C:20]([O:24][CH3:25])=[C:21]([O:22][CH3:23])[C:9]=1[Cl:8])[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
0.093 mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
propionamide
|
Quantity
|
0.033 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCNC(CC)=O)C=CC(=C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to destroy unreacted diborane
|
Type
|
ADDITION
|
Details
|
Ethereal hydrogen chloride and methanol were added
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dilute hydrochloric acid/ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the dried ether extract
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCCC1=C(C(=C(C=C1)OC)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |